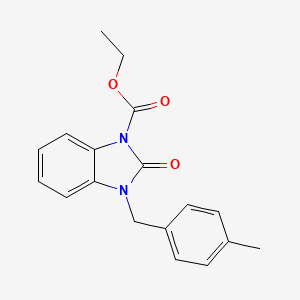
ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by case studies and research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : Approximately 310.36 g/mol
- Structure : The compound features a benzimidazole core with an ethyl ester and a 4-methylbenzyl substituent, enhancing its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzimidazole derivatives with ethyl acetoacetate. This process can be modified to introduce various substituents to tailor the compound's biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These results suggest that the compound has promising potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens. In a study examining its effectiveness against bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that this compound could serve as a potential antimicrobial agent.
The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cancer cell proliferation and microbial growth. Studies have suggested that it may act by:
- Inhibiting DNA synthesis : By interfering with the replication process in cancer cells.
- Disrupting cell membrane integrity : Leading to cell lysis in bacterial pathogens.
- Modulating apoptotic pathways : Inducing programmed cell death in malignant cells.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on different human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.
Study on Antimicrobial Properties
In another study focused on its antimicrobial properties, the compound was tested against a panel of clinical isolates from patients with infections. The results demonstrated effective inhibition of growth in several strains resistant to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Propriétés
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGSRQPMXFMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














